A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Methoxycarbonyl)isonicotinic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Methoxycarbonyl)isonicotinic Acid
Introduction: A Versatile Bifunctional Building Block
2-(Methoxycarbonyl)isonicotinic acid, a key derivative of the pyridine dicarboxylic acid family, stands out as a molecule of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure, which features a pyridine ring substituted with a carboxylic acid at the 4-position and a methyl ester at the 2-position, imparts a valuable bifunctional reactivity.[2] This unique arrangement allows for selective chemical modifications at either the acid or ester moiety, making it an exceptionally versatile intermediate for constructing complex molecular architectures.[1][2]
This guide provides an in-depth examination of the core physicochemical properties of 2-(Methoxycarbonyl)isonicotinic acid. We will move beyond a simple tabulation of data to explore the underlying chemical principles and provide robust, field-proven protocols for its characterization. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their discovery and development pipelines.
Chemical Identity and Core Properties
Accurate identification is the foundation of all subsequent experimental work. 2-(Methoxycarbonyl)isonicotinic acid is the specific monomethyl ester of pyridine-2,4-dicarboxylic acid. Its fundamental identifiers and key physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(methoxycarbonyl)isonicotinic acid | [3] |
| CAS Number | 24195-10-6 | [1][3][4] |
| Molecular Formula | C₈H₇NO₄ | [1][5] |
| Molecular Weight | 181.15 g/mol | [1][3][5] |
| Physical Form | Solid, Crystalline Powder | [3] |
| Melting Point | 244-246 °C | [3] |
| Boiling Point | 440.6 ± 30.0 °C (at 760 mmHg) | [3] |
| Purity (Typical) | ≥97% | [1][3] |
| Storage | Room temperature, dry conditions | [1][5] |
The high melting point is indicative of a stable crystalline lattice, likely facilitated by intermolecular hydrogen bonding via the carboxylic acid group and dipole-dipole interactions.
Acidity and Solubility: The Determinants of Biological Behavior
The aqueous solubility and acidity (pKa) of a compound are critical parameters in drug development, influencing everything from formulation to pharmacokinetic profiles.
Acidity (pKa)
The pKa of the parent molecule, isonicotinic acid, is approximately 4.96.[6] For 2-(Methoxycarbonyl)isonicotinic acid, the presence of the electron-withdrawing methoxycarbonyl group at the ortho-position to the ring nitrogen is expected to have a significant electronic effect. This group inductively withdraws electron density from the pyridine ring, thereby stabilizing the conjugate base (the isonicotinate anion) formed upon deprotonation of the carboxylic acid. This increased stabilization of the anion translates to a stronger acid, meaning the pKa of 2-(Methoxycarbonyl)isonicotinic acid is predicted to be lower than 4.96. Experimental determination is essential for an exact value.
Solubility Profile
Synthesis and Characterization Workflow
A logical workflow is critical for ensuring the quality and integrity of the material used in research. The following sections outline a conceptual synthesis and a comprehensive analytical characterization plan.
Conceptual Synthesis Pathway
A common and direct route to this molecule is the selective mono-hydrolysis of the corresponding diester, dimethyl pyridine-2,4-dicarboxylate. The key to this synthesis is controlling the stoichiometry of the base (e.g., sodium hydroxide) to favor the hydrolysis of one ester group while leaving the other intact. The ester at the 2-position may be slightly more sterically hindered, but electronic effects also play a role, making precise control of reaction conditions paramount.
Caption: Conceptual workflow for synthesis and purification.
Analytical Characterization Workflow
A multi-technique approach is required to fully characterize the physicochemical properties of the purified compound. This workflow ensures that all critical parameters are measured and validated.
Caption: Comprehensive analytical characterization workflow.
Experimental Protocols
The following protocols are designed as self-validating systems, providing the necessary detail for reproducible results.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. By ensuring a saturated solution in the presence of excess solid, we can accurately measure the concentration of the dissolved compound.
Methodology:
-
Preparation: Add an excess of 2-(Methoxycarbonyl)isonicotinic acid (approx. 5-10 mg) to a 2 mL glass vial.
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Allow the suspension to equilibrate for at least 24 hours. Causality Note: A 24-hour period is chosen to ensure the system reaches thermodynamic equilibrium, which is critical for an accurate measurement.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for 1 hour to let the excess solid settle. Alternatively, centrifuge the sample (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with the mobile phase and analyze by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Protocol for pKa Determination (Potentiometric Titration)
Rationale: Potentiometric titration directly measures the change in pH as a function of added titrant. The pKa corresponds to the pH at which the carboxylic acid is 50% ionized, which is identified as the midpoint of the titration curve.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as water with a small amount of co-solvent (e.g., methanol) if needed to ensure initial dissolution.
-
Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the compound.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Insert a calibrated pH electrode and a magnetic stir bar.
-
Titration: Begin stirring and record the initial pH. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using a burette. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point. The pKa is the pH at exactly half of this equivalence point volume.
Protocol for Purity Assessment via HPLC
Rationale: A robust HPLC method is essential for confirming the purity of the compound and for quantifying it in other assays. The method for the parent isonicotinic acid provides an excellent starting point.[8]
Starting Method Parameters:
-
Column: Primesep 100 mixed-mode stationary phase column (or a standard C18 column, e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water with an acidic modifier. A good starting point is 10% Acetonitrile, 90% Water, with 0.05% Sulfuric Acid or 0.1% Formic Acid.[8] Causality Note: The acid modifier is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention on a reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm or a wavelength of maximum absorbance determined by a UV scan.[8]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
Spectroscopic Profile for Structural Verification
Spectroscopic data provides an unambiguous fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 400 MHz, DMSO-d₆):
-
δ ~13.5 ppm (s, 1H, broad): Carboxylic acid proton (COOH).
-
δ ~8.9-9.1 ppm (d, 1H): Aromatic proton at the 6-position (adjacent to Nitrogen).
-
δ ~8.2-8.4 ppm (s, 1H): Aromatic proton at the 3-position.
-
δ ~7.8-8.0 ppm (d, 1H): Aromatic proton at the 5-position.
-
δ ~3.9 ppm (s, 3H): Methyl ester protons (OCH₃).
-
-
¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
-
δ ~165-168 ppm: Carboxylic acid carbonyl carbon.
-
δ ~164-166 ppm: Ester carbonyl carbon.
-
δ ~120-155 ppm: Six distinct signals for the aromatic carbons of the pyridine ring.
-
δ ~53-55 ppm: Methyl ester carbon (OCH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for its key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500-3300 (very broad) | Stretch |
| Aromatic C-H | 3000-3100 (medium) | Stretch |
| Aliphatic C-H (Methyl) | 2850-2960 (medium) | Stretch |
| Ester C=O | ~1730-1750 (strong) | Stretch |
| Carboxylic Acid C=O | ~1700-1720 (strong) | Stretch |
| Aromatic C=C/C=N | 1450-1600 (variable) | Ring Stretch |
| Ester C-O | 1200-1300 (strong) | Stretch |
Note: The two carbonyl stretches (ester and acid) should be distinguishable, providing clear evidence of the bifunctional structure.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is recommended.
-
Expected Ion (Positive Mode): [M+H]⁺ = 182.0448 m/z. High-resolution mass spectrometry should confirm this exact mass, validating the molecular formula C₈H₇NO₄.
-
Potential Fragmentation:
-
Loss of the methoxy group (-•OCH₃) from the molecular ion.
-
Loss of the entire methoxycarbonyl group (-•COOCH₃).
-
Decarboxylation (loss of CO₂).
-
Conclusion
2-(Methoxycarbonyl)isonicotinic acid is a high-value chemical tool whose utility is unlocked through a thorough understanding of its physicochemical properties. The data and protocols presented in this guide—from its fundamental identity and solubility to detailed methods for pKa determination and spectroscopic analysis—provide a comprehensive framework for its effective application. By employing these robust analytical workflows, researchers in drug discovery and materials science can confidently integrate this versatile building block into their synthetic programs, accelerating the path to novel and impactful innovations.
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2-(Methoxycarbonyl)isonicotinic acid , MySkinRecipes. [Link]
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2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 , PubChem - NIH. [Link]
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2-(Methoxycarbonyl)isonicotinic acid , MySkinRecipes (Thai). [Link]
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HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column , SIELC Technologies. [Link]
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Isonicotinic Acid , DrugBank. [Link]
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Isonicotinic Acid , R&D Chemicals. [Link]
- Process for preparation of isonicotinic acid derivatives, Google P
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Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K , ResearchGate. [Link]
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